Trifluoromethanesulfinyl fluoride
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Overview
Description
Trifluoromethanesulfinyl fluoride is a chemical compound with the molecular formula CF₃SO₂F. It is a colorless gas with a boiling point of -25°C and a density of 1.729 g/cm³ . This compound is known for its high reactivity and is used as an intermediate in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoromethanesulfinyl fluoride can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water . This reaction is characterized by the following equation: [ \text{CF}_3\text{SO}_2\text{Cl} + \text{MF} \rightarrow \text{CF}_3\text{SO}_2\text{F} + \text{MCl} ] where MF represents a metal fluoride such as potassium fluoride.
Industrial Production Methods: Industrial production of this compound often involves the use of a two-chamber reactor system. This method allows for the efficient generation of the compound and its subsequent use in various chemical processes .
Chemical Reactions Analysis
Types of Reactions: Trifluoromethanesulfinyl fluoride undergoes several types of chemical reactions, including substitution and addition reactions .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve the replacement of the fluoride group with other nucleophiles such as amines or phenols.
Addition Reactions: this compound can react with alkenes and dienes in the presence of oxidizing agents to form addition products.
Major Products: The major products formed from these reactions include triflates, triflamides, and triflimidates .
Scientific Research Applications
Trifluoromethanesulfinyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of trifluoromethanesulfinyl fluoride involves its high reactivity with nucleophiles. The compound acts as an electrophile, facilitating the formation of strong bonds with nucleophilic species such as amines and phenols . This reactivity is attributed to the presence of the highly electronegative fluorine atoms, which enhance the electrophilic nature of the sulfur center .
Comparison with Similar Compounds
Sulfuryl Fluoride (SO₂F₂): Used in similar SuFEx reactions but differs in its reactivity and applications.
Thionyl Tetrafluoride (SOF₄): Another sulfur-fluoride compound with distinct chemical properties.
Ethenesulfonyl Fluoride (CH₂CHSO₂F): Known for its use in different types of organic synthesis.
Uniqueness: Trifluoromethanesulfinyl fluoride is unique due to its high reactivity and versatility in various chemical reactions. Its ability to act as an efficient electrophile in SuFEx chemistry sets it apart from other similar compounds .
Properties
CAS No. |
812-12-4 |
---|---|
Molecular Formula |
CF4OS |
Molecular Weight |
136.07 g/mol |
IUPAC Name |
trifluoromethanesulfinyl fluoride |
InChI |
InChI=1S/CF4OS/c2-1(3,4)7(5)6 |
InChI Key |
OVRZXQJRDBWYNI-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)F |
Origin of Product |
United States |
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